molecular formula C12H8ClN3O3S B3865671 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide

2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide

Cat. No. B3865671
M. Wt: 309.73 g/mol
InChI Key: BGXIIDDKYPESKW-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide, also known as CTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 332.77 g/mol. In

Mechanism of Action

The exact mechanism of action of 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide is not fully understood. However, it has been proposed that 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has been reported to induce DNA damage and oxidative stress in cancer cells, leading to cell death. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has been reported to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has several advantages for lab experiments. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide is a stable compound that can be easily synthesized and purified. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide is also soluble in organic solvents, making it suitable for various assays. However, 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has some limitations for lab experiments. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide is a relatively new compound, and its toxicity and pharmacokinetic properties are not fully understood. Additionally, 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has not been extensively studied in vivo, and its efficacy and safety in animal models and humans are yet to be determined.

Future Directions

There are several future directions for the research on 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide. One direction is to investigate the structure-activity relationship of 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and toxicity of 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide in animal models and humans to determine its safety and efficacy. Additionally, the potential of 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide as a drug delivery system for targeted therapy should be explored. Finally, the combination of 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide with other anticancer agents or immunotherapy should be investigated to enhance its therapeutic efficacy.

Scientific Research Applications

2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. Additionally, 2-chloro-4-nitro-N'-(2-thienylmethylene)benzohydrazide has been shown to possess antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S/c13-11-6-8(16(18)19)3-4-10(11)12(17)15-14-7-9-2-1-5-20-9/h1-7H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXIIDDKYPESKW-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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